molecular formula C28H39Cl3N2 B1613443 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine CAS No. 465543-05-9

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine

Cat. No.: B1613443
CAS No.: 465543-05-9
M. Wt: 510 g/mol
InChI Key: XBULWIOTXSXENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine is a complex organic compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of 2,6-di(propan-2-yl)aniline with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and intermediates.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and efficiency. Large-scale reactors equipped with temperature and pressure control systems are used to maintain the desired reaction environment. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding imidazolidinone derivatives.

    Reduction: Formation of imidazolidine derivatives with reduced trichloromethyl groups.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The trichloromethyl group can undergo various transformations, leading to the formation of reactive intermediates that can interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

Uniqueness

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine is unique due to its trichloromethyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it valuable in specific applications where such reactivity is desired.

Biological Activity

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine is a compound belonging to the class of imidazolines, which are known for their diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C27H36Cl3N2
  • Molecular Weight : 493.92 g/mol
  • CAS Number : 250285-32-6
  • Appearance : Solid, typically white to light yellow powder
  • Solubility : Soluble in organic solvents such as methanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiparasitic Activity : This compound has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. It operates by disrupting the metabolic pathways of the parasite, leading to its death. The imidazolidine structure is crucial for its interaction with the parasite's enzymes .
  • Antitumor Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell survival and death .

Case Studies and Research Findings

  • Chagas Disease Treatment :
    • A study demonstrated that this compound exhibited significant activity against all stages of Trypanosoma cruzi. The compound was found to be effective in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for Chagas disease .
  • Anticancer Activity :
    • Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of various cancer cell lines. The study utilized MTT assays to measure cell viability and found that treatment with this imidazolidine led to a dose-dependent decrease in cell proliferation .

Comparative Biological Activity Table

Biological ActivityMechanism of ActionReference
AntiparasiticDisruption of metabolic pathways in T. cruzi
AntitumorInduction of apoptosis in cancer cells

Applications in Medicinal Chemistry

This compound serves as a precursor for various N-heterocyclic carbene (NHC) complexes. These complexes are utilized in catalysis and have shown promise in organic synthesis due to their ability to stabilize reactive intermediates .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 2-(trichloromethyl)imidazolidine with bis(2,6-diisopropylphenyl)amine under controlled conditions. The resulting product can be purified through crystallization or chromatography.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39Cl3N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)32-15-16-33(27(32)28(29,30)31)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27H,15-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBULWIOTXSXENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2C(Cl)(Cl)Cl)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626780
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465543-05-9
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine
Reactant of Route 2
Reactant of Route 2
1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine
Reactant of Route 3
Reactant of Route 3
1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine
Reactant of Route 4
Reactant of Route 4
1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine
Reactant of Route 5
Reactant of Route 5
1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine
Reactant of Route 6
Reactant of Route 6
1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.